An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a heterocyclic compound of interest in drug discovery and medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical experimental and computational methodologies for the characterization of this molecule. Key parameters such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility are discussed in detail, emphasizing their critical role in determining the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols for the evaluation of this and similar molecular scaffolds.
Introduction
The indole nucleus is a prominent scaffold in a vast number of natural products and synthetic compounds with diverse biological activities. Similarly, the thiazole ring is a key structural motif in many pharmaceuticals.[1] The fusion of these two heterocyclic systems in 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine creates a molecule with significant potential for interacting with various biological targets. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent. This guide will delve into the core physicochemical characteristics of this compound, providing both theoretical background and practical methodologies for their determination.
Molecular Structure and Basic Properties
The foundational step in characterizing any compound is to understand its structure and fundamental properties.
Molecular Structure:
The chemical structure of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is presented below. It features a 2-methylindole ring system linked at the 3-position to the 4-position of a 2-aminothiazole ring.
Figure 1: Chemical structure of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.
Core Molecular Identifiers:
A summary of the basic molecular properties is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 4-(2-methyl-1H-indol-3-yl)thiazol-2-amine | - |
| CAS Number | 50825-19-9 | CymitQuimica[2] |
| Molecular Formula | C₁₂H₁₁N₃S | CymitQuimica[2] |
| Molecular Weight | 229.30 g/mol | CymitQuimica[2] |
Ionization Constant (pKa)
The pKa of a molecule is a critical determinant of its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, there are several ionizable groups: the amino group on the thiazole ring (basic), the indole nitrogen (weakly acidic), and the thiazole ring nitrogens (basic).
Importance of pKa in Drug Development
The ionization state of a drug molecule affects its:
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Aqueous Solubility: Ionized forms are generally more water-soluble.
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Membrane Permeability: The neutral form of a molecule is typically more lipid-soluble and can more readily cross biological membranes.
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Target Binding: The charge of a molecule can significantly impact its ability to bind to its biological target.
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Pharmacokinetics: pKa influences absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted pKa Values
In the absence of experimental data, computational methods can provide valuable estimates of pKa. Various software packages, such as those offered by ACD/Labs, utilize algorithms based on extensive databases of known pKa values to predict the ionization constants of novel compounds.[3] For 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, we can predict the following:
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Basic pKa: The 2-amino group on the thiazole ring is expected to be the most basic center. The predicted basic pKa is likely in the range of 5-7 .
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Acidic pKa: The indole N-H is weakly acidic, with a predicted pKa in the range of 16-18 .
Experimental Determination of pKa
A reliable experimental determination of pKa is crucial for lead optimization. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.
Experimental Workflow: Potentiometric Titration
Figure 2: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross cell membranes and is often correlated with its biological activity. It is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).
The Significance of logP and logD
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logP: The logarithm of the partition coefficient between n-octanol and water, measured for the neutral form of the molecule.
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logD: The logarithm of the distribution coefficient, which is the ratio of the sum of the concentrations of all forms of the compound (ionized and un-ionized) in each of the two phases at a specific pH.
A balanced lipophilicity is crucial for drug candidates. Very low logP values can lead to poor membrane permeability, while excessively high logP values can result in poor aqueous solubility and high metabolic turnover.
Predicted Lipophilicity
Computational tools like SwissADME and those from ACD/Labs can provide predictions for logP.[2] For 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, the predicted logP is in the range of 2.5-3.5 , suggesting moderate lipophilicity.
Experimental Determination of logP
The shake-flask method is the traditional and most reliable method for determining logP.
Experimental Protocol: Shake-Flask Method for logP Determination
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Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
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Dissolution: Dissolve a known amount of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in the water-saturated n-octanol.
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Partitioning: Mix the n-octanol solution with an equal volume of the n-octanol-saturated water in a separatory funnel. Shake vigorously for a set period to allow for partitioning.
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Separation: Allow the two phases to separate completely.
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Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
Aqueous Solubility
Aqueous solubility is a critical physicochemical property that affects a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.
Factors Influencing Aqueous Solubility
The solubility of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine will be influenced by:
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Molecular Structure: The presence of both hydrophobic (indole) and hydrophilic (amino and thiazole nitrogen) groups.
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Ionization State: Solubility is pH-dependent due to the presence of ionizable groups. The ionized form will be more soluble in water.
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Crystal Lattice Energy: The strength of the intermolecular forces in the solid state.
Predicted Aqueous Solubility
Solubility prediction is challenging, but several computational models exist.[4] Based on its structure and predicted logP, the intrinsic aqueous solubility of the neutral form of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is expected to be low.
Experimental Determination of Aqueous Solubility
The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Protocol: Equilibrium Shake-Flask Solubility
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Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution of a specific pH.
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Equilibration: Agitate the vial at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
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Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
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Repeat: Repeat the experiment at different pH values to determine the pH-solubility profile.
Figure 3: Expected pH-solubility profile for a basic compound.
Spectroscopic Properties
Spectroscopic analysis is essential for structural confirmation and can also provide insights into the electronic properties of the molecule.
UV-Vis Spectroscopy
The conjugated system of the indole and thiazole rings is expected to give rise to characteristic UV-Vis absorption bands. Aromatic compounds typically show strong absorptions in the 200-300 nm range.[5] The exact λmax will be influenced by the solvent polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. The chemical shifts of the protons and carbons in the indole and thiazole rings will provide detailed information about the electronic environment of each atom. For instance, the NH proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift.[6]
Conclusion
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